

# Application Notes and Protocols for CRISPR-Cas9 Delivery in Animal Models

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## Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and efficiency in modifying the genetic material of living organisms. A critical bottleneck for the *in vivo* application of CRISPR-Cas9 in animal models is the safe and effective delivery of its core components: the Cas9 nuclease and the single-guide RNA (sgRNA). The choice of delivery method is paramount and depends on factors such as the target tissue, the desired duration of expression, cargo capacity, and potential immunogenicity.

These application notes provide a comprehensive overview of the most commonly employed CRISPR-Cas9 delivery strategies in animal models, including viral, non-viral, and physical methods. Detailed protocols for key techniques are provided to enable researchers to select and implement the most suitable approach for their experimental needs.

## Data Presentation: Comparison of In Vivo CRISPR-Cas9 Delivery Methods

The following tables summarize quantitative data for various delivery vectors, offering a comparative perspective on their efficiency, cargo capacity, and associated toxicity.

Table 1: Viral Vector Characteristics for In Vivo CRISPR-Cas9 Delivery

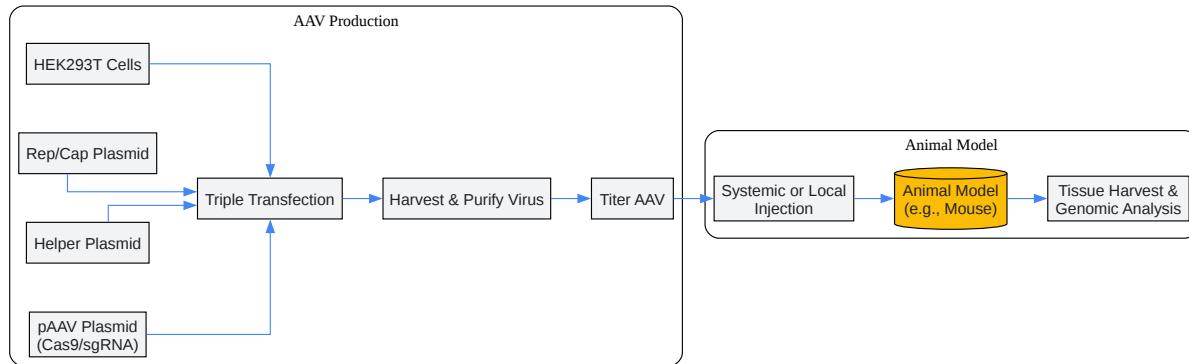
Vector Type	Cargo Capacity	In Vivo Editing Efficiency (Indels)	Advantages	Disadvantages/Limitations	Key References
Adeno-Associated Virus (AAV)	~4.7 kb	5% - 88% (tissue dependent)	Low immunogenicity, broad tropism, can transduce non-dividing cells, clinically promising.[1][2]	Limited packaging capacity (requires smaller Cas9 orthologs or dual-vector systems), potential for pre-existing immunity.[3]	[1][2][3]
Adenovirus (AdV)	Up to 36 kb (High-Capacity)	~50% in mouse liver	Large packaging capacity, high transduction efficiency in a broad range of cells.	Elicits a strong immune response, transient expression.	[4][5]
Lentivirus (LV)	~10 kb	Variable, often used for stable integration	Can integrate into the host genome for long-term expression, transduces both dividing and non-dividing cells.	Risk of insertional mutagenesis, potential for immunogenicity.[5]	[5]

Table 2: Non-Viral and Physical Delivery Method Characteristics for In Vivo CRISPR-Cas9

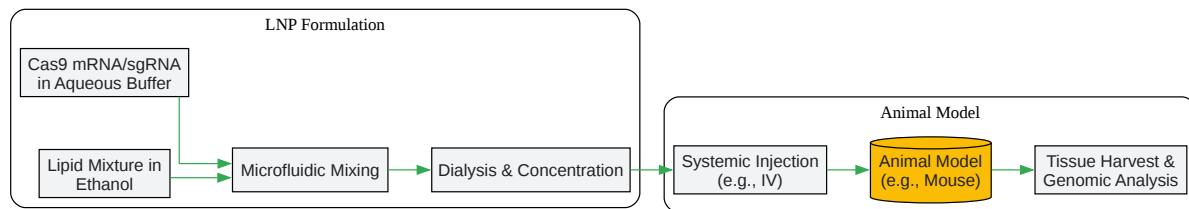
Delivery Method	Cargo Format	In Vivo Editing Efficiency (Indels)	Advantages	Disadvantages/Limitations	Key References
Lipid Nanoparticles (LNPs)	mRNA, RNP	~70% in mouse liver, leading to >97% protein reduction. <a href="#">[6]</a> <a href="#">[7]</a>	Low immunogenicity, biodegradable, suitable for transient expression, scalable. <a href="#">[8]</a>	Primarily targets the liver, endosomal escape can be a bottleneck. <a href="#">[9]</a> <a href="#">[10]</a>	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Electroporation (of zygotes)	RNP, mRNA	Up to 100% in resulting offspring. <a href="#">[11]</a> <a href="#">[12]</a>	High efficiency for generating transgenic models, rapid. <a href="#">[13]</a>	Primarily for ex vivo modification of embryos, can affect embryo viability. <a href="#">[11]</a> <a href="#">[14]</a>	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Hydrodynamic Tail Vein Injection	Plasmid DNA	5% - 40% of hepatocytes. <a href="#">[15]</a> <a href="#">[16]</a>	Simple, cost-effective for liver-specific delivery. <a href="#">[15]</a>	Limited to small animal models, transient expression, potential for toxicity due to high-pressure injection. <a href="#">[17]</a>	<a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>

## Experimental Workflows and Signaling Pathways

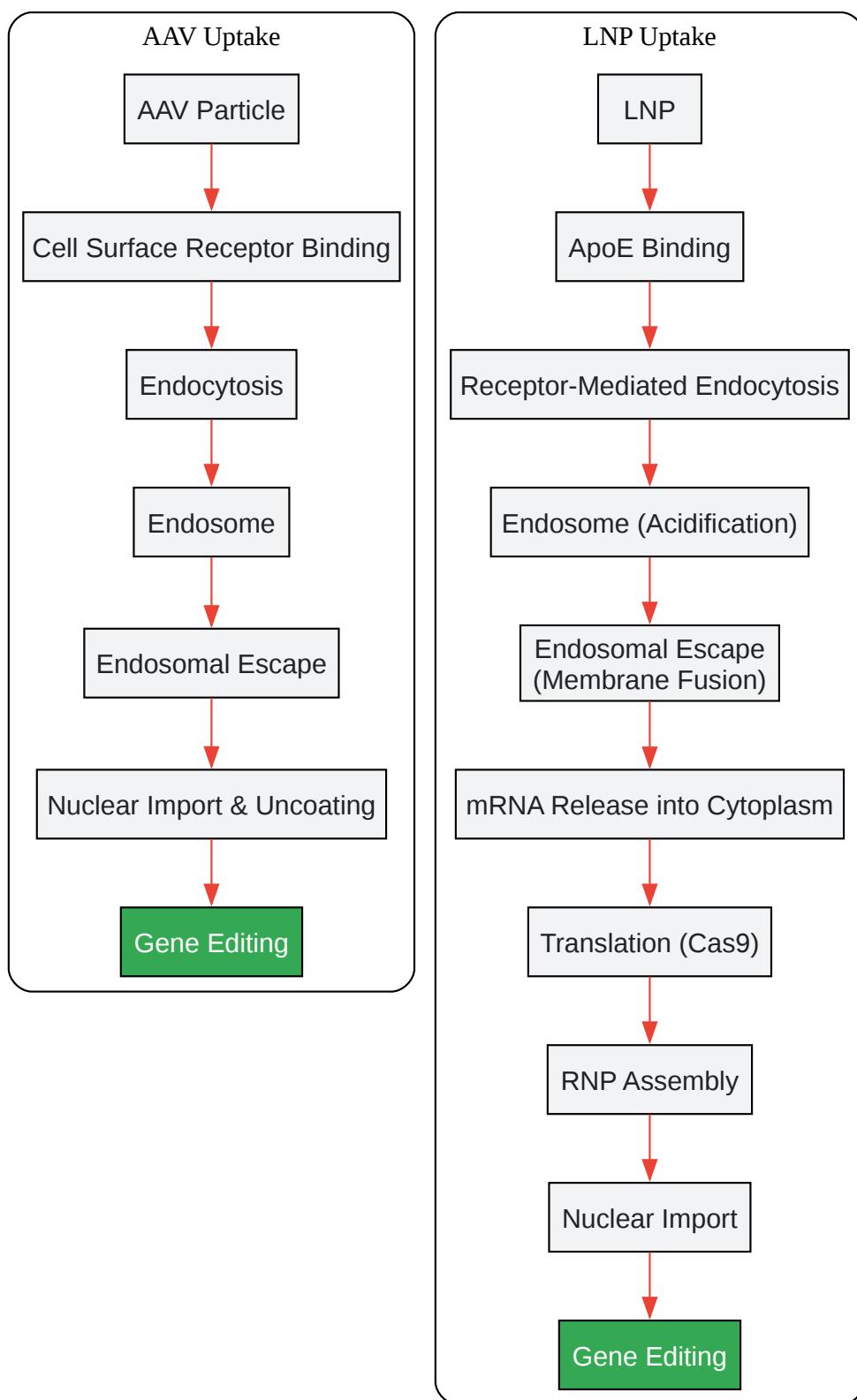
The following diagrams illustrate the experimental workflows for key CRISPR-Cas9 delivery methods and the cellular pathways involved in vector uptake.

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### AAV Delivery Workflow

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## LNP Delivery Workflow

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Cellular Uptake Pathways

## Experimental Protocols

### Protocol 1: AAV-Mediated CRISPR-Cas9 Delivery

This protocol is adapted for producing high-titer AAV for in vivo use in mouse models.[\[18\]](#)[\[19\]](#)

Materials:

- HEK293T cells
- DMEM Complete Medium (DMEM, 10% FBS, 1% Pen/Strep, 1% L-Glutamine)
- pAAV vector expressing Cas9 and sgRNA
- pHelper plasmid
- pRepCap plasmid (e.g., for AAV5 serotype)
- Transfection reagent (e.g., PEI)
- Opti-MEM
- AAV purification kit or reagents for density gradient ultracentrifugation
- qPCR reagents for titering

Procedure:

- Cell Culture and Plating:
  - Culture HEK293T cells in DMEM Complete Medium.
  - One day before transfection, seed 15 million cells per 15 cm dish. Cells should be at 70-80% confluence on the day of transfection.[\[18\]](#)
- Transfection:
  - Prepare a DNA mixture of pAAV, pHelper, and pRepCap plasmids in a molar ratio of 1:1:1.

- Mix the DNA with the transfection reagent in Opti-MEM according to the manufacturer's instructions.
- Incubate for 20-30 minutes at room temperature.
- Add the transfection complex dropwise to the HEK293T cells.
- Virus Production and Harvest:
  - 24 hours post-transfection, replace the medium with fresh Opti-MEM.
  - Harvest the virus 72 hours post-transfection. This involves collecting both the cells and the supernatant.
  - Lyse the cells using repeated freeze-thaw cycles or a lysis buffer.
  - Treat the lysate with a nuclease (e.g., Benzonase) to degrade unpackaged DNA.
- Purification:
  - Purify the AAV particles using an iodixanol density gradient ultracentrifugation or a commercially available purification kit.
- Titering:
  - Determine the viral titer (viral genomes/mL) by qPCR using primers specific to a region of the pAAV vector (e.g., the ITRs).
- In Vivo Administration:
  - Dilute the purified AAV in sterile PBS or saline.
  - Administer to the animal model via the desired route (e.g., retro-orbital, tail vein, or direct tissue injection). Doses typically range from  $1 \times 10^{11}$  to  $1 \times 10^{12}$  viral genomes per mouse.[\[20\]](#)

## Protocol 2: Lipid Nanoparticle (LNP) Formulation and Delivery

This protocol describes the formulation of LNPs for the delivery of Cas9 mRNA and sgRNA.[\[7\]](#) [\[8\]](#)

#### Materials:

- Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol.
- Cas9 mRNA and sgRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic mixing device.
- Dialysis system (e.g., Slide-A-Lyzer cassettes).
- Sterile PBS.

#### Procedure:

- Preparation of Lipid and RNA Solutions:
  - Prepare the lipid mixture in ethanol. The molar ratio of the lipids needs to be optimized but a common starting point is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
  - Prepare the Cas9 mRNA and sgRNA solution in the aqueous buffer.
- LNP Formulation:
  - Set up the microfluidic mixing device.
  - Pump the lipid-ethanol solution and the RNA-aqueous solution through the device at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous). The rapid mixing causes the lipids to precipitate and encapsulate the RNA, forming LNPs.
- Purification and Concentration:
  - Transfer the formulated LNPs to a dialysis cassette.
  - Perform dialysis against sterile PBS (pH 7.4) overnight to remove ethanol and exchange the buffer.

- Concentrate the LNPs if necessary using a centrifugal filter unit.
- Characterization:
  - Measure particle size and zeta potential using dynamic light scattering.
  - Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
- In Vivo Administration:
  - Dilute the LNPs in sterile PBS.
  - Administer to the animal model, typically via intravenous (tail vein) injection. A common dose is in the range of 1-3 mg/kg of total RNA.[\[6\]](#)

## Protocol 3: Electroporation of Mouse Zygotes

This protocol is for generating gene-edited mice by electroporating CRISPR-Cas9 ribonucleoproteins (RNPs) into zygotes.[\[11\]](#)[\[12\]](#)[\[21\]](#)

Materials:

- Cas9 protein
- Synthetic sgRNA
- Opti-MEM
- Mouse zygotes (from superovulated and mated female mice)
- Electroporator with appropriate cuvettes or electrodes.
- M16 or KSOM embryo culture medium.

Procedure:

- RNP Assembly:

- Mix Cas9 protein (e.g., 100 ng/µL) and sgRNA (e.g., 100 ng/µL) in Opti-MEM.[22]
- Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
- Zygote Preparation:
  - Harvest zygotes from superovulated female mice at 0.5 days post-coitum.
  - Wash the zygotes in M2 medium and then transfer them to the electroporation buffer (e.g., Opti-MEM).
- Electroporation:
  - Add the collected zygotes (20-50) to the RNP solution.
  - Transfer the zygote-RNP mixture to an electroporation cuvette.
  - Apply electrical pulses using an electroporator. Optimized parameters are crucial and may need to be determined empirically (e.g., two 3 ms pulses at 30V).[11]
- Embryo Culture and Transfer:
  - After electroporation, carefully wash the zygotes in M16 or KSOM medium.
  - Culture the embryos overnight to the two-cell stage.
  - Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.
- Genotyping:
  - Genotype the resulting pups by PCR amplification of the target locus followed by sequencing or restriction fragment length polymorphism (RFLP) analysis to detect indels.

## Protocol 4: Hydrodynamic Tail Vein Injection in Mice

This protocol describes the delivery of CRISPR-Cas9 plasmids to the liver of adult mice.[15][16][23]

**Materials:**

- Plasmid DNA encoding Cas9 and sgRNA.
- Sterile, room temperature 0.9% saline.
- Mouse restrainer.
- 27-gauge needle and 3 ml syringe.
- Heat lamp.

**Procedure:**

- Plasmid Preparation:
  - Prepare high-quality, endotoxin-free plasmid DNA.
  - Dilute the plasmid DNA in sterile saline. The total volume to be injected is typically 8-10% of the mouse's body weight (e.g., 2 ml for a 20g mouse). The amount of plasmid is typically 10-40 µg.
- Animal Preparation:
  - Weigh the mouse to calculate the precise injection volume.
  - Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.
  - Place the mouse in a restrainer to secure it and expose the tail.
- Injection:
  - Wipe the tail with an alcohol swab.
  - Insert the 27-gauge needle into one of the lateral tail veins.
  - Rapidly inject the entire volume of the plasmid-saline solution in 5-8 seconds. The speed of injection is critical for successful hydrodynamic delivery.[\[23\]](#)[\[24\]](#)

- Post-Procedure Monitoring:
  - Remove the mouse from the restrainer and apply gentle pressure to the injection site to stop any bleeding.
  - Monitor the mouse for recovery. A temporary state of lethargy or distress is common but should resolve within 30-60 minutes.[25]
- Analysis:
  - Harvest the liver at the desired time point (e.g., 3-7 days post-injection).
  - Extract genomic DNA from the liver tissue and analyze for gene editing efficiency as described in Protocol 3.

## Conclusion

The choice of a CRISPR-Cas9 delivery method for animal models is a critical decision that influences the outcome and translational relevance of a study. Viral vectors like AAV offer high efficiency and are promising for therapeutic applications, but their cargo size limitations and potential immunogenicity must be considered.[1][3] Non-viral methods, particularly LNPs, are rapidly advancing, offering a safer and more transient delivery system, especially for liver-targeted applications.[8] Physical methods such as electroporation and hydrodynamic injection are powerful tools for creating animal models and for specific research questions, though they may be more invasive or limited in their scope of application.[13][15] By understanding the principles, advantages, and limitations of each method, and by following detailed and optimized protocols, researchers can effectively harness the power of CRISPR-Cas9 for *in vivo* genome editing in animal models.

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